2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol

Übersicht

Beschreibung

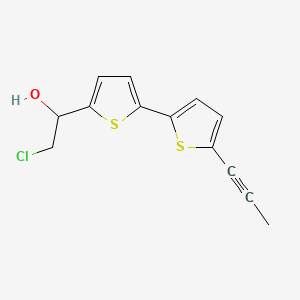

2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol is an organic compound that features a chloroethanol group attached to a bithiophene structure with a propynyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol typically involves multiple steps:

Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated bithiophene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Chlorination and Hydroxylation: The final step involves the chlorination of the ethyl group followed by hydroxylation to introduce the chloroethanol moiety. This can be achieved using reagents such as thionyl chloride (SOCl₂) for chlorination and subsequent reaction with a base like sodium hydroxide (NaOH) for hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH₄, sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).

Reduction: Formation of the corresponding alcohol or hydrocarbon.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol has several scientific research applications:

Organic Electronics: The compound’s bithiophene core makes it a potential candidate for use in organic semiconductors and conductive polymers.

Pharmaceuticals: Its unique structure may be explored for drug development, particularly in designing molecules with specific biological activities.

Materials Science: The compound can be used in the synthesis of advanced materials with tailored electronic and optical properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol would depend on its specific application. In organic electronics, its mechanism involves the delocalization of π-electrons across the bithiophene core, facilitating charge transport. In pharmaceuticals, the compound’s interaction with biological targets would depend on its functional groups and overall molecular structure, potentially involving binding to specific receptors or enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol: can be compared with other bithiophene derivatives such as:

Uniqueness

The uniqueness of 2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol lies in its combination of functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of both a chloroethanol group and a propynyl substituent on the bithiophene core makes it a versatile compound for further functionalization and application in various fields.

Biologische Aktivität

2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol, with the CAS number 114916-00-6, is an organic compound characterized by a chloroethanol group linked to a bithiophene structure. This compound has garnered interest in various fields, particularly in organic electronics and pharmaceuticals, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 285.82 g/mol. The compound features a chloro substituent and a propynyl group attached to the bithiophene core, which influences its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁ClOS₂ |

| Molecular Weight | 285.82 g/mol |

| CAS Number | 114916-00-6 |

| Physical State | Solid |

| Storage Conditions | -20°C for powder |

The biological activity of this compound is largely dependent on its chemical structure. The presence of the chloroethanol group may facilitate interactions with various biological targets, including enzymes and receptors. The bithiophene core contributes to its electron-rich nature, which can enhance its binding affinity in biological systems.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to the electron-withdrawing nature of the chloro group.

- Receptor Binding: It may interact with various receptors, potentially modulating signaling pathways.

Research Findings

Recent studies have explored the biological effects of this compound:

- Antimicrobial Activity: Preliminary investigations indicate potential antimicrobial properties against certain bacterial strains.

- Antioxidant Properties: The compound has shown promise in scavenging free radicals in vitro, suggesting possible applications in oxidative stress-related conditions.

- Cell Viability Studies: Experiments conducted on cell lines indicate that at specific concentrations, the compound does not exhibit cytotoxicity, making it a candidate for further pharmacological studies.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that higher concentrations (≥100 µg/mL) significantly inhibited bacterial growth compared to controls.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited significant antioxidant activity by reducing oxidative stress markers in cultured human fibroblasts. The IC50 value was determined to be approximately 50 µM.

Organic Electronics

Due to its unique electronic properties derived from the bithiophene structure, this compound is being investigated for applications in organic semiconductors and conductive polymers. Its ability to facilitate charge transport makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Pharmaceutical Development

The structural characteristics suggest potential for drug development targeting specific diseases. The unique combination of functional groups allows for further modifications that could enhance its biological activity.

Eigenschaften

IUPAC Name |

2-chloro-1-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClOS2/c1-2-3-9-4-5-12(16-9)13-7-6-11(17-13)10(15)8-14/h4-7,10,15H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVMEXFYGCEVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(S1)C2=CC=C(S2)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702692 | |

| Record name | 2-Chloro-1-[5'-(prop-1-yn-1-yl)[2,2'-bithiophen]-5-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114916-00-6 | |

| Record name | 2-Chloro-1-[5'-(prop-1-yn-1-yl)[2,2'-bithiophen]-5-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.